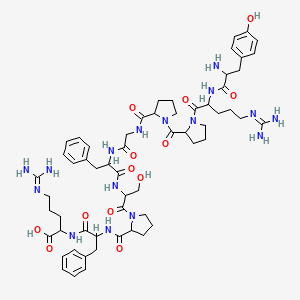

Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg

Description

Contextualizing Bradykinin (B550075) and its Derivatives as Bioactive Peptides

Bioactive peptides are organic substances formed by amino acids joined by peptide bonds that, in addition to their nutritional value, exert a physiological effect in the body. mdpi.com These peptides are encrypted within the sequences of parent proteins and become active when released through processes like enzymatic hydrolysis. mdpi.com A significant group of such bioactive peptides are the kinins, which are key components of the kallikrein-kinin system. jst.go.jp This system is an endogenous metabolic cascade that, upon activation, releases vasoactive kinins, primarily bradykinin and its related peptides. jst.go.jpdovepress.com

Bradykinin (BK) is a nonapeptide (a peptide containing nine amino acids) that is a potent mediator of inflammation. wikipedia.org It is generated when enzymes known as kallikreins act on precursor proteins called kininogens. unimelb.edu.au Physiologically, bradykinin is a powerful vasodilator, meaning it widens blood vessels, which can lead to a decrease in blood pressure. wikipedia.orgnih.gov It also increases vascular permeability, causes the contraction of non-vascular smooth muscles, and plays a role in the mechanism of pain. dovepress.comwikipedia.org The kinin-kallikrein system and the peptides it generates are involved in numerous physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling. jst.go.jpslideshare.net Beyond the primary bradykinin peptide, a variety of bradykinin-related peptides (BRPs) exist, which can have different structural characteristics, such as N-terminal or C-terminal extensions and amino acid substitutions. nih.gov

Overview of Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg as a Specific Bradykinin Analog

The chemical compound this compound is a specific, synthetic analog of bradykinin, commonly referred to as Tyr-Bradykinin. It is a decapeptide, meaning it is composed of ten amino acids. Its structure consists of the native nine-amino-acid sequence of bradykinin with an additional tyrosine (Tyr) residue attached to the N-terminus.

The addition of the tyrosine residue is a critical modification that facilitates specific laboratory research applications, particularly in the study of kinin receptors. This analog retains the ability to bind to bradykinin receptors, acting as an agonist for the B2 kinin receptor. nih.govmedchemexpress.com

| Compound Name | Amino Acid Sequence | Number of Residues | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 9 | C50H73N15O11 | 1060.21 |

| Tyr-Bradykinin | This compound | 10 | C59H82N16O13 | 1223.38 |

Historical Perspectives and Early Research on Tyr-Bradykinin Detection and Characterization

The story of Tyr-Bradykinin is intrinsically linked to the discovery of bradykinin itself and the subsequent exploration of the kallikrein-kinin system. Bradykinin was first discovered in 1948 by a team of Brazilian scientists led by Dr. Maurício Rocha e Silva, who identified its potent hypotensive effects. wikipedia.org This discovery opened a new field of research into autopharmacology—the study of active substances released in the body from inactive precursors. wikipedia.org

Following the discovery of bradykinin, a major goal for researchers was to understand its mechanism of action, which required identifying and characterizing its specific cellular receptors. The development of Tyr-Bradykinin was a significant step toward this goal. The addition of a tyrosine residue to the bradykinin sequence provided a site for radioiodination, allowing for the creation of a radiolabeled version of the peptide, specifically [125I]Tyr-bradykinin. nih.gov

This radiolabeled analog became an invaluable tool in early receptor binding studies. Research conducted in the 1980s utilized [125I]Tyr-bradykinin to detect and characterize specific, high-affinity kinin binding sites in various tissues, including primary rat brain cultures. nih.gov These studies demonstrated that the binding was specific to kinins and their analogs, allowing researchers to determine the binding affinities of different kinin-related peptides and begin to differentiate receptor subtypes. nih.gov The use of Tyr-Bradykinin in these foundational experiments was crucial for enhancing the scientific understanding of kinins as potential neurotransmitters or neuromodulators and for paving the way for more detailed investigations into the complex roles of the kinin system in health and disease. nih.gov

Properties

Molecular Formula |

C59H82N16O13 |

|---|---|

Molecular Weight |

1223.4 g/mol |

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C59H82N16O13/c60-39(30-37-21-23-38(77)24-22-37)49(79)69-40(16-7-25-65-58(61)62)54(84)75-29-11-20-47(75)56(86)74-28-9-18-45(74)52(82)67-33-48(78)68-42(31-35-12-3-1-4-13-35)50(80)72-44(34-76)55(85)73-27-10-19-46(73)53(83)71-43(32-36-14-5-2-6-15-36)51(81)70-41(57(87)88)17-8-26-66-59(63)64/h1-6,12-15,21-24,39-47,76-77H,7-11,16-20,25-34,60H2,(H,67,82)(H,68,78)(H,69,79)(H,70,81)(H,71,83)(H,72,80)(H,87,88)(H4,61,62,65)(H4,63,64,66) |

InChI Key |

UFLZMKXYKARMGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Peptide Chemistry and Synthetic Methodologies for Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg

Principles and Practices of Tyr-Bradykinin Chemical Synthesis

The chemical synthesis of Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg, like other peptides, is predominantly achieved through solid-phase peptide synthesis (SPPS), a method that revolutionized peptide chemistry. acs.orgresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is the cornerstone for the artificial production of peptides like Tyr-bradykinin. bachem.comevitachem.com This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov The process begins with the attachment of the C-terminal amino acid (arginine in this case) to the resin. Subsequently, the peptide chain is elongated in the C-terminal to N-terminal direction. Each cycle of amino acid addition involves two key steps: the deprotection of the N-terminal protecting group of the resin-bound amino acid and the coupling of the next N-terminally protected amino acid.

Automated peptide synthesizers are often employed to streamline this process, with techniques like microwave-assisted SPPS being used to enhance the efficiency of the coupling reactions. bachem.com The choice of protecting groups for the amino acid side chains is critical to prevent unwanted side reactions. For Tyr-bradykinin, which contains several functional side chains (e.g., the hydroxyl group of tyrosine, the guanidinium (B1211019) group of arginine, and the hydroxyl group of serine), orthogonal protecting groups are essential. These are chemical moieties that can be removed under different conditions, allowing for selective deprotection when needed. acs.org

Commonly used strategies in SPPS include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, which differ in the type of protecting group used for the α-amino group and the conditions for its removal. researchgate.net After the desired peptide sequence has been assembled on the resin, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). researchgate.netnih.gov

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of Tyr-Bradykinin

| Step | Description | Reagents/Conditions |

| Resin Loading | Attachment of the C-terminal amino acid (Arg) to the solid support. | Protected Arginine, coupling agents, resin. |

| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc) from the attached amino acid. | Piperidine in DMF (for Fmoc strategy). |

| Coupling | Addition of the next N-terminally protected amino acid (Phe) to the deprotected amino group. | Protected Phenylalanine, activation agents (e.g., HBTU), base. |

| Washing | Removal of excess reagents and byproducts. | Solvents like DMF and DCM. |

| Repeat Cycles | Repetition of deprotection, coupling, and washing steps for each subsequent amino acid. | Appropriate protected amino acids. |

| Cleavage & Deprotection | Release of the completed peptide from the resin and removal of all side-chain protecting groups. | Strong acid cocktail (e.g., TFA with scavengers). |

Considerations for Peptide Purity in Research-Grade Synthesis

The synthesis of research-grade peptides demands high purity to ensure the reliability and reproducibility of experimental results. gencefebio.com Following cleavage from the resin, the crude peptide product contains the target peptide along with a variety of impurities. bachem.com These impurities can include truncated sequences (peptides missing one or more amino acids), deletion sequences (peptides lacking an internal amino acid), and peptides with incomplete removal of protecting groups. biosyn.compeptide.com

To achieve the desired level of purity for research applications, which is often >95% or even >98% for sensitive assays like NMR studies, a robust purification strategy is essential. peptide.comgenscript.com The most widely used technique for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comamericanpeptidesociety.orghplc.eu In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase (commonly C18-modified silica). bachem.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA as an ion-pairing agent) is used to elute the components. americanpeptidesociety.orgpeptide.com Peptides are separated based on their hydrophobicity, with more hydrophobic species being retained longer on the column. bachem.com

The purity of the collected fractions is then assessed by analytical HPLC and the identity of the target peptide is confirmed by mass spectrometry (MS), which verifies its molecular weight. gencefebio.com Fractions containing the peptide at the desired purity are pooled and lyophilized to obtain the final product as a white powder. peptide.com

Table 2: Common Impurities in Crude Synthetic Peptides and Methods for their Removal

| Type of Impurity | Description | Primary Removal Method |

| Truncated Sequences | Peptides that are shorter than the target sequence due to incomplete coupling reactions. | RP-HPLC |

| Deletion Sequences | Peptides missing an internal amino acid residue. | RP-HPLC |

| Incompletely Deprotected Peptides | Peptides still carrying one or more side-chain protecting groups. | RP-HPLC |

| Residual Reagents | Leftover chemicals from the synthesis and cleavage steps (e.g., TFA, scavengers). | RP-HPLC, Lyophilization |

| Modified Peptides | Peptides that have undergone side reactions such as oxidation or racemization. | RP-HPLC |

Advanced Structural Elucidation Techniques Applied to Tyr-Bradykinin

Determining the three-dimensional structure of Tyr-bradykinin is crucial for understanding its interaction with biological targets. A variety of advanced spectroscopic techniques are employed for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. auremn.org.br For bradykinin (B550075) and its analogs, two-dimensional (2D) NMR experiments are particularly informative. nih.govcdnsciencepub.com These experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-bond and through-space proximities between protons, respectively.

The analysis of NMR data can reveal key structural features, such as the presence of β-turns, which are common secondary structural motifs in peptides. nih.govnih.gov For instance, studies on bradykinin antagonists have identified β-turn structures within the peptide backbone. nih.gov The conformation of a peptide in solution is often not static but exists as an ensemble of interconverting structures. NMR data, combined with molecular dynamics simulations, can provide a detailed picture of this conformational landscape. nih.govacs.org

Other Spectroscopic Methods in Tyr-Bradykinin Structural Studies

In addition to NMR, several other spectroscopic techniques are vital for the structural characterization of Tyr-bradykinin.

Mass Spectrometry (MS) is an indispensable tool for confirming the primary structure of the synthesized peptide. gencefebio.com It provides a highly accurate measurement of the molecular weight of the peptide, allowing for verification of the correct amino acid composition. waters.com Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the masses of the resulting fragments. waters.comnih.govnih.gov This technique is crucial for confirming that the amino acids have been incorporated in the correct order during synthesis.

Circular Dichroism (CD) Spectroscopy is used to investigate the secondary structure of peptides in solution. nih.govunits.itamericanpeptidesociety.org The technique measures the differential absorption of left- and right-circularly polarized light by the peptide bonds. units.it The resulting CD spectrum provides information about the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgmtoz-biolabs.comresearchgate.net For a relatively small and flexible peptide like Tyr-bradykinin, the CD spectrum can indicate the presence of turns or a predominantly disordered conformation in solution. units.it

Table 3: Spectroscopic Techniques for the Structural Analysis of Tyr-Bradykinin

| Technique | Information Obtained | Key Applications |

| Nuclear Magnetic Resonance (NMR) | 3D structure in solution, conformational dynamics, identification of secondary structures (e.g., β-turns). | Detailed conformational analysis. |

| Mass Spectrometry (MS) | Molecular weight verification, amino acid sequence confirmation. | Quality control of synthetic peptides, primary structure determination. |

| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil). | Monitoring conformational changes, assessing overall folding. |

Molecular Interactions and Receptor Pharmacology of Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg

Bradykinin (B550075) Receptor Subtype Binding and Selectivity Profiles for Tyr-Bradykinin

The biological effects of bradykinin and its analogs are mediated through two distinct receptor subtypes, B1 and B2. [Tyr8]-Bradykinin demonstrates a binding profile characteristic of a B2 receptor ligand.

[Tyr8]-Bradykinin binds to the Bradykinin B2 receptor, although its affinity can vary depending on the tissue and cell type under investigation. In saturation binding studies conducted on neonatal rat ventricular cardiomyocyte membranes, the radiolabeled form, [¹²⁵I-Tyr⁸]BK, demonstrated binding to a single class of high-affinity sites. ahajournals.org These experiments revealed a dissociation constant (Kd) that quantifies the affinity of the ligand for the receptor.

| Ligand | Cell Type | Affinity (Kd) |

|---|---|---|

| [¹²⁵I-Tyr⁸]Bradykinin | Neonatal Rat Cardiomyocytes | 0.22 nmol/L |

This interactive table summarizes the binding affinity of [Tyr8]-Bradykinin for the B2 receptor in a specific cell type.

The potency of an agonist is its ability to elicit a functional response. For the parent compound Bradykinin, its potency in inducing inositol (B14025) phosphate (B84403) 3 (IP3) accumulation in zebrafish overexpressing the B2 receptor was determined to have an EC50 of 6.6 nM. chemicalbook.com While specific potency data for [Tyr8]-Bradykinin is context-dependent, its action as a B2 receptor agonist is well-established. guidetopharmacology.org

Studies comparing the binding affinities of various bradykinin analogs at the B2 receptor have been conducted to understand the structure-activity relationship. In competition binding assays using Rat 1 fibroblasts, the relative binding affinity of several analogs was determined, indicating that modifications to the bradykinin peptide sequence significantly influence receptor binding. biologists.com The findings demonstrated that [Tyr8]-Bradykinin has a lower affinity for the B2 receptor compared to native Bradykinin and certain other analogs. biologists.com

| Bradykinin Analog | Relative Binding Affinity Order at B2 Receptor |

|---|---|

| Lys-BK | 1 |

| BK | 2 |

| Met-Lys-BK | 3 |

| Tyr-0-BK | 4 |

| Tyr-5-BK | 5 |

| Tyr-8-BK | 6 |

| des-Arg-BK | 7 |

This interactive table ranks the binding affinity of various bradykinin analogs, including [Tyr8]-Bradykinin, at the B2 receptor, from highest (1) to lowest (7). biologists.com

Mechanisms of Ligand-Receptor Activation and Signal Transduction

The binding of [Tyr8]-Bradykinin to the B2 receptor initiates a cascade of intracellular events, beginning with the activation of associated G-proteins.

The Bradykinin B2 receptor is a prototypical GPCR that couples to heterotrimeric G-proteins. researchgate.net Specifically, it is known to associate with G-proteins of the Gαq/11 and Gαi families. researchgate.net The interaction of an agonist like [Tyr8]-Bradykinin stabilizes an active conformation of the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. Evidence for this coupling is supported by experiments showing that the presence of the non-hydrolyzable GTP analog, GTPγS, reduces the number of high-affinity binding sites on myocyte membranes, which is characteristic of agonist-bound GPCRs coupled to G-proteins. ahajournals.org

Following G-protein activation, a series of downstream signaling pathways are engaged, leading to the ultimate physiological response.

A primary signaling pathway activated by the B2 receptor via Gαq/11 is the phospholipase C (PLC) cascade. Activated Gαq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The stimulation of neonatal rat cardiomyocytes with bradykinin leads to a time- and concentration-dependent increase in IP3 production. ahajournals.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol and thereby increasing the intracellular calcium concentration. ahajournals.org This mobilization of intracellular calcium is a key event mediating many of the physiological effects of B2 receptor activation.

Intracellular Signaling Cascades Mediated by Tyr-Bradykinin

Modulation of Downstream Second Messengers (e.g., cyclic AMP, prostaglandins)

The binding of Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg, an analog of bradykinin, to its cognate B2 receptor, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events mediated by second messengers. The primary signaling pathway activated by the B2 receptor involves the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC). nih.gov While it was traditionally assumed that B2 receptors signal through PLC-beta isoforms, studies in vascular endothelial cells have demonstrated that bradykinin stimulation leads to the tyrosine phosphorylation of PLC-gamma 1. nih.gov

Activated PLC-gamma 1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ is a key signal for many of the peptide's physiological effects. nih.gov The stimulation of B2 receptors and the subsequent increase in IP3 production are dependent on this tyrosine phosphorylation mechanism. nih.gov

In addition to the PLC pathway, bradykinin receptor activation is a potent stimulus for the production of prostaglandins. This occurs through the activation of phospholipase A2 (PLA2), an enzyme that releases arachidonic acid from the cell membrane. The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, which are important mediators of inflammation and pain.

While the PLC and PLA2 pathways are predominant, the relationship with cyclic adenosine (B11128) monophosphate (cAMP) is more complex. Second messengers like cAMP typically activate protein kinases, such as cAMP-dependent protein kinase (PKA), which then phosphorylate target proteins. nih.gov However, the B2 receptor primarily couples to Gq/11 and can also couple to Gi, the latter of which inhibits adenylyl cyclase, potentially leading to a decrease in cAMP levels. The primary signaling output, however, remains the mobilization of intracellular calcium and the synthesis of prostaglandins. nih.govnih.gov

Receptor Internalization and Desensitization Mechanisms

Continuous or repeated stimulation of the B2 receptor by an agonist such as this compound leads to a waning of the response, a process known as desensitization. This regulatory mechanism prevents overstimulation and is crucial for cellular homeostasis. Desensitization of the B2 receptor, like many other GPCRs, is primarily mediated by G protein-coupled receptor kinases (GRKs) and arrestin proteins. nih.gov

The process begins when the agonist-occupied receptor is phosphorylated by a GRK on serine and threonine residues located in its intracellular domains, particularly the C-terminal tail. nih.gov This phosphorylation event dramatically increases the receptor's affinity for arrestin proteins. The binding of arrestin to the phosphorylated receptor has two major consequences:

Uncoupling: Arrestin sterically hinders the interaction between the receptor and its G protein (Gq/11), effectively uncoupling the receptor from its downstream signaling cascade and terminating signal transduction. nih.gov

Internalization: Arrestins act as adaptor proteins, recruiting the receptor to clathrin-coated pits for endocytosis. This process, known as receptor internalization or sequestration, removes the receptors from the cell surface, further contributing to the desensitized state. nih.gov

Once internalized, the receptor can have different fates. It can be dephosphorylated and recycled back to the cell surface, leading to the resensitization of the cell's response to the agonist. Alternatively, it can be targeted for degradation in lysosomes, a process known as down-regulation, which results in a longer-term reduction in the total number of cellular receptors. nih.gov The sequestration pathway is considered an important mechanism for re-establishing the normal responsiveness of GPCRs following the removal of the agonist. nih.gov

Structure-Activity Relationship (SAR) Studies of Tyr-Bradykinin and its Analogs

Influence of the N-Terminal Tyrosine on Receptor Interaction

The addition of a tyrosine residue at the N-terminus (position 0) of bradykinin, creating this compound ([Tyr0]-BK), significantly influences its interaction with bradykinin receptors. Studies comparing the biological activity of this analog to native bradykinin reveal that the N-terminal extension is well-tolerated and can maintain or, in some tissues, even enhance potency.

In isolated rat uterus preparations, [Tyr0]-BK demonstrated a relative potency of 1.3, making it slightly more potent than bradykinin (relative potency of 1.0). nih.gov However, in guinea pig ileum, its relative potency was found to be 0.22, indicating a decrease in activity compared to bradykinin in this specific tissue. nih.gov This tissue-dependent variation suggests that the N-terminal tyrosine may interact differently with the B2 receptor in various cellular environments or that there may be subtle differences in receptor subtypes between these tissues. nih.gov

The N-terminal amino group is a known critical interaction point for receptor binding. nih.gov The addition of the tyrosine residue provides an aromatic side chain and an additional modifiable group (the phenolic hydroxyl) without disrupting the essential N-terminal positive charge of the arginine at position 1. This preservation of key binding determinants, coupled with potential new interactions afforded by the tyrosine, allows [Tyr0]-BK to serve as a potent agonist and a useful tool for radiolabeling in receptor studies. nih.gov

| Compound | Relative Potency (Rat Uterus) | Relative Potency (Guinea Pig Ileum) |

| Bradykinin | 1.0 | 1.0 |

| Tyr-Bradykinin ([Tyr0]-BK) | 1.3 | 0.22 |

Analysis of Amino Acid Substitutions on Biological Activity

The biological activity of bradykinin and its analogs is highly dependent on its amino acid sequence. Structure-activity relationship (SAR) studies have identified several key residues and modifications that alter receptor affinity, selectivity, and potency. nih.govmdpi.com

The arginine residues at positions 1 and 9 are crucial for high-affinity binding to the B2 receptor. The proline residues at positions 2, 3, and 7 are thought to induce a specific beta-turn conformation that is essential for proper receptor activation. The phenylalanine residues at positions 5 and 8 are also critical for binding and activity. nih.gov

Various substitutions have been analyzed to probe the functional role of each position:

N-Terminal Modifications: Extending the N-terminus with Sarcosine (Sar) can increase affinity and selectivity for the B1 receptor, while adding a D-Arginine (D-Arg) can increase affinity for the B2 receptor. nih.gov

Proline Substitution: Replacing Proline at position 3 with Hydroxyproline (Hyp) has been shown to favor B2 receptor occupation. nih.gov

C-Terminal Modifications: Amidation or methylation of the C-terminal carboxyl group generally decreases activity. nih.gov

Peptide Bond Replacement: Modifying the peptide bond between Phe8 and Arg9 to protect against degradation by kininases can be done with only a slight decrease in affinity. nih.gov

Deletion: The removal of one of the proline residues, resulting in an octapeptide (H-L-Arg-L-Pro-Gly-L-Phe-L-Ser-L-Pro-L-Phe-L-Arg-OH), leads to a 50- to 100-fold reduction in bradykinin-like activity, highlighting the importance of the complete nonapeptide structure. nih.gov

These findings demonstrate that while some modifications can enhance specific properties like receptor selectivity or resistance to degradation, the core sequence of bradykinin is highly optimized for its biological function.

| Modification/Substitution | Position(s) | Effect on Biological Activity |

| Addition of Sarcosine (Sar) | N-terminus | Increased affinity and selectivity for B1 receptor. nih.gov |

| Addition of D-Arginine (D-Arg) | N-terminus | Increased affinity for B2 receptor. nih.gov |

| Proline → Hydroxyproline (Hyp) | 3 | Favors B2 receptor occupation. nih.gov |

| Deletion of Proline | 2 or 3 | 50- to 100-fold decrease in activity. nih.gov |

| C-terminal Amidation/Methylation | 9 | Decreased activity. nih.gov |

| Replacement of Peptide Bond | 8-9 | Slightly decreased affinity; increased resistance to kininases. nih.gov |

Enzymatic Processing and Catabolism of Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg

Peptidase-Mediated Degradation Pathways of Tyr-Bradykinin

The degradation of Tyr-Bradykinin involves several key enzymes that target specific peptide bonds, effectively terminating its activity. These enzymes are found both in circulation and bound to the surface of cells, ensuring a short biological half-life for kinins.

Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a pivotal enzyme in the renin-angiotensin system and is recognized as the most significant inactivator of circulating bradykinin (B550075). nih.gov This zinc-metallopeptidase is primarily located on the surface of vascular endothelial cells. nih.gov ACE efficiently inactivates bradykinin by cleaving the C-terminal dipeptide, Phenylalanine-Arginine, from the molecule. physiology.org At physiological concentrations in human plasma, ACE is responsible for over 90% of bradykinin degradation. physiology.org Its action converts the active peptide into an inactive fragment. physiology.org As a carboxypeptidase, ACE's mechanism involves cleavage from the C-terminus, a process that is not expected to be hindered by the presence of a Tyrosine residue at the N-terminus of Tyr-Bradykinin.

Neutral Endopeptidase (NEP), also referred to as neprilysin, is another critical zinc-metallopeptidase in the catabolism of kinins. mdpi.com NEP is a membrane-bound enzyme found in a wide range of tissues and plays a particularly important role in the metabolism of bradykinin in the interstitial space of organs like the kidney and heart. physiology.org In contrast to the exopeptidase activity of ACE, NEP is an endopeptidase, meaning it can cleave bradykinin at internal peptide bonds. mdpi.comnih.gov Research has shown that NEP cleaves peptides on the amino side of hydrophobic amino acids. nih.gov The combined inhibition of both ACE and NEP results in a more pronounced potentiation of bradykinin's effects than the inhibition of either enzyme alone, underscoring NEP's significant contribution to kinin inactivation. semanticscholar.org

Aminopeptidases contribute to kinin degradation by sequentially removing amino acids from the N-terminus. Aminopeptidase P (APP) is a key enzyme in this process, specifically cleaving the Arg¹-Pro² bond of bradykinin. nih.gov The role of APP in bradykinin metabolism becomes particularly prominent when the primary degradation pathway through ACE is inhibited. nih.gov Studies indicate that while APP's contribution is minor under normal conditions, it becomes a significant pathway for bradykinin degradation in the presence of ACE inhibition. nih.gov For Tyr-Bradykinin, the initial action of an aminopeptidase would be the removal of the N-terminal Tyrosine, yielding bradykinin itself, which would then be a substrate for further degradation by ACE, NEP, and APP. researchgate.net Other enzymes, such as Dipeptidyl Peptidase IV (DPP-IV), also participate in the N-terminal degradation of kinins. researchgate.net

Identification of Major Metabolic Products in Biological Systems

The enzymatic breakdown of Tyr-Bradykinin by various peptidases results in the formation of several smaller peptide fragments and individual amino acids.

The action of Angiotensin-Converting Enzyme (ACE) on bradykinin leads to the formation of the inactive metabolite BK(1-7) and subsequently BK(1-5). physiology.orgnih.gov In humans, BK(1-5) has been identified as a major, stable plasma metabolite of bradykinin. nih.gov Cleavage of Tyr-Bradykinin by ACE would analogously produce Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro.

Another key enzyme, Carboxypeptidase N (CPN), also known as kininase I, removes the C-terminal Arginine residue to produce des-Arg⁹-bradykinin. mdpi.comnih.gov This metabolite is not inactive; it is the primary agonist for the kinin B1 receptor. mdpi.com In the case of Tyr-Bradykinin, CPN action would generate Tyr-des-Arg¹⁰-bradykinin.

Aminopeptidase P (APP) acting on Tyr-Bradykinin would first cleave off Tyrosine, producing bradykinin. Subsequent action on bradykinin by APP would release Arginine. nih.gov Neutral Endopeptidase (NEP) cleaves bradykinin at internal sites, resulting in various inactive peptide fragments. nih.gov

Data Tables

The following tables summarize the key enzymes involved in Tyr-Bradykinin metabolism and the resulting metabolic products.

Table 1: Key Peptidases in Tyr-Bradykinin Metabolism

| Enzyme | Abbreviation/Synonym | Class | Action on Tyr-Bradykinin |

|---|---|---|---|

| Angiotensin-Converting Enzyme | ACE, Kininase II | Zinc Metallopeptidase (Exopeptidase) | Cleaves C-terminal Phe-Arg |

| Neutral Endopeptidase | NEP, Neprilysin | Zinc Metallopeptidase (Endopeptidase) | Cleaves at internal peptide bonds |

| Aminopeptidase P | APP | Metallopeptidase (Exopeptidase) | Cleaves N-terminal Tyr, then Arg from resulting bradykinin |

| Carboxypeptidase N | CPN, Kininase I | Metallopeptidase (Exopeptidase) | Cleaves C-terminal Arg |

| Dipeptidyl Peptidase IV | DPP-IV | Serine Protease (Exopeptidase) | Cleaves N-terminal dipeptides |

Table 2: Major Metabolites of Tyr-Bradykinin

| Metabolite | Generating Enzyme(s) | Description |

|---|---|---|

| Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro | Angiotensin-Converting Enzyme (ACE) | Inactive octapeptide fragment. |

| Phenylalanine-Arginine | Angiotensin-Converting Enzyme (ACE) | C-terminal dipeptide. |

| Tyr-des-Arg¹⁰-bradykinin | Carboxypeptidase N (CPN) | Potentially active metabolite, agonist for B1 receptors. |

| Tyrosine | Aminopeptidases (e.g., APP) | N-terminal amino acid. |

| Bradykinin | Aminopeptidases (e.g., APP) | The core nonapeptide, subject to further rapid degradation. |

| Inactive peptide fragments | Neutral Endopeptidase (NEP) | Various smaller fragments resulting from internal cleavage. |

Compound Names

Pre Clinical Biological Activities and Functional Roles of Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg

Modulation of Neuroendocrine Functions by Tyr-Bradykinin

Tyr-Bradykinin and its parent compound, bradykinin (B550075), exert significant influence over neuroendocrine systems, primarily through actions within the central and peripheral nervous systems.

Research in animal models has demonstrated that bradykinin can stimulate the release of vasopressin, a key hormone in regulating water balance and blood pressure. A study in anesthetized rabbits investigated the effect of activating renal chemoreceptors with intrarenal infusions of bradykinin. nih.gov The findings indicated a direct, dose-dependent increase in plasma vasopressin concentration, an effect mediated by afferent renal nerves. nih.gov

Intrarenal infusion of bradykinin at a rate of 136 ng/min led to a significant rise in plasma vasopressin from a baseline of 4.5 ± 1.5 pg/ml to 26.8 ± 14.2 pg/ml within 5 minutes. nih.gov A higher dose of 1,360 ng/min resulted in an even more pronounced increase, from 5.9 ± 2.0 pg/ml to 54.4 ± 16.4 pg/ml. nih.gov Notably, intravenous infusion at the lower dose did not produce a significant change, highlighting the specific role of intrarenal mechanisms. nih.gov The response was markedly diminished following renal denervation, confirming that bradykinin's stimulatory effect on vasopressin release is mediated through a neural pathway originating in the kidney. nih.gov

| Infusion Route | Bradykinin Dose (ng/min) | Baseline Vasopressin (pg/ml) | 5-min Vasopressin (pg/ml) | Key Finding |

| Intrarenal | 136 | 4.5 ± 1.5 | 26.8 ± 14.2 | Significant increase in vasopressin release. nih.gov |

| Intrarenal | 1,360 | 5.9 ± 2.0 | 54.4 ± 16.4 | Dose-dependent, more potent increase. nih.gov |

| Intravenous | 136 | No significant change | No significant change | Effect is localized to intrarenal action. nih.gov |

| Intrarenal (denervated) | 136 | 2.8 ± 0.5 | 4.0 ± 0.7 | Response significantly reduced, indicating neural mediation. nih.gov |

The kallikrein-kinin system is deeply implicated in various central nervous system (CNS) functions. nih.gov Studies using [125I]Tyr-bradykinin have identified specific, high-affinity binding sites for kinins in primary rat brain cell cultures, with evidence suggesting these sites are located primarily on neurons. nih.gov This neuronal binding underpins the role of kinins as neurotransmitters or neuromodulators. nih.gov

In animal models, bradykinin has been shown to modulate behaviors associated with anxiety and stress. nih.govnih.gov For instance, intracerebroventricular injection of bradykinin in rats was found to increase anxiety-like behavior. nih.gov Furthermore, bradykinin is involved in pain signaling, where it acts as a synaptic neuromodulator that potentiates glutamatergic synaptic transmission in the spinal cord, leading to pain hypersensitivity. jneurosci.orgresearchgate.net In the context of CNS injury, such as ischemic stroke, bradykinin levels are elevated and contribute to neuroinflammation, vasodilation, and increased vascular permeability, which can result in edema. mdpi.com

Involvement in Inflammatory and Immune Responses

Bradykinin is a pleiotropic molecule recognized as a key mediator of inflammation. taylorandfrancis.comacs.org It can elicit the classic signs of inflammation, including pain, increased blood flow, and enhanced vascular permeability leading to edema. nih.govmdpi.com This occurs through the activation of bradykinin receptors on various cell types, including endothelial cells, which leads to the expression of adhesion molecules that facilitate the migration of inflammatory cells. mdpi.com

While its pro-inflammatory role is well-established, bradykinin also demonstrates complex interactions with the immune system, including potential suppressive effects. nih.gov In one study, bradykinin was shown to suppress delayed-type hypersensitivity skin reactions in immunized guinea pigs. nih.gov It also inhibited the production of macrophage migration inhibitory factor (MIF) and suppressed antigen-induced lymphocyte proliferation in mice. nih.gov This suggests that bradykinin may play a modulatory role in the expression of cellular immune reactions. nih.gov

More recent research points to a role for bradykinin in neuroinflammation associated with neurodegenerative diseases. In a cellular model of Alzheimer's disease, bradykinin was found to enhance immune responses related to microglia-mediated neuroinflammation. nih.gov In the context of multiple sclerosis, the bradykinin B1 receptor is upregulated on T lymphocytes, and signaling through this receptor was found to negatively regulate T-cell migration in vitro. nih.gov These findings underscore the complex and context-dependent role of the bradykinin system in modulating inflammatory and immune processes.

Impact on Macrophage Activation and Phagocytic Activity in Cell-Based Assays

Direct studies on the impact of Tyr-arg-pro-pro-gly-phe-ser-pro-phe-arg on macrophage activation and phagocytosis are limited. However, the activation of the kinin-kallikrein system, which this peptide potentiates, is known to play a role in inflammatory processes that involve macrophages. nih.gov Macrophages are key players in the inflammatory response, capable of both pro-inflammatory and anti-inflammatory functions, including phagocytosis of pathogens and cellular debris. nih.govnih.gov

The potentiation of bradykinin by this compound can lead to increased vascular permeability and the recruitment of immune cells, including monocytes that differentiate into macrophages at the site of inflammation. nih.gov While specific data on this peptide is lacking, the broader context of inflammation suggests a potential indirect influence on macrophage activity. For instance, the phagocytosis of platelets by macrophages can induce the expression of inducible nitric oxide synthase (iNOS) and the production of tumor necrosis factor-alpha (TNF-α), markers of macrophage activation. ahajournals.org

| Assay | Cell Type | Observed Effect (Inferred) | Potential Mechanism |

| Phagocytosis Assay | Macrophages | Potential modulation of phagocytic activity | Indirectly through the potentiation of bradykinin and its role in the inflammatory cascade. |

| Macrophage Polarization | Macrophages | Potential influence on M1/M2 polarization | Dependent on the specific inflammatory context and cytokine milieu. |

Regulation of Cytokine and Chemokine Expression in Inflammatory Models

The regulation of cytokines and chemokines is a critical aspect of the inflammatory response. While direct evidence for this compound is not available, its role in potentiating the kinin-kallikrein system suggests an ability to modulate the expression of these inflammatory mediators. The activation of bradykinin receptors can trigger signaling pathways that lead to the production of various pro-inflammatory cytokines and chemokines. nih.gov

Studies on related conditions such as systemic lupus erythematosus and rheumatoid arthritis have shown an upregulation of bradykinin peptides, indicating a role for the kinin system in chronic inflammatory diseases. nih.gov The inflammatory milieu is characterized by a complex interplay of cytokines and chemokines that orchestrate the recruitment and activation of immune cells. nih.gov It is plausible that by amplifying the effects of bradykinin, this compound could contribute to the local cytokine and chemokine profile.

| Mediator Type | Specific Mediator (Example) | Potential Regulation (Inferred) | Associated Inflammatory Response |

| Pro-inflammatory Cytokine | Tumor Necrosis Factor-alpha (TNF-α) | Potential Upregulation | Acute and chronic inflammation |

| Pro-inflammatory Cytokine | Interleukin-1β (IL-1β) | Potential Upregulation | Fever, activation of lymphocytes |

| Pro-inflammatory Cytokine | Interleukin-6 (IL-6) | Potential Upregulation | Acute phase response |

| Chemokine | Monocyte Chemoattractant Protein-1 (MCP-1) | Potential Upregulation | Recruitment of monocytes/macrophages |

Interplay with the Kinin-Kallikrein System in Avian and Mammalian Models

The kinin-kallikrein system is a well-conserved signaling cascade in both avian and mammalian species. nih.gov In mammals, this system plays a crucial role in the regulation of blood pressure, inflammation, and coagulation. embrapa.br this compound, as a bradykinin-potentiating peptide, directly interacts with this system by inhibiting ACE, the enzyme responsible for the degradation of bradykinin and the conversion of angiotensin I to the vasoconstrictor angiotensin II. aun.edu.egmdpi.com

This inhibition leads to an accumulation of bradykinin, enhancing its vasodilatory and pro-inflammatory effects. mdpi.com While specific comparative studies in avian models are not detailed in the available literature, the fundamental components of the kinin-kallikrein system are present in birds, suggesting a similar functional interplay. nih.gov The modular nature of BPPs, with conserved structural motifs, has been observed across different snake venoms, which are a primary source of these peptides. nih.gov

Cross-Talk and Interdependency with Other Neurotransmitter and Peptide Systems

The nervous system contains a multitude of neuropeptides and neurotransmitters that interact in complex networks. The kinin-kallikrein system has been shown to have functional relevance in the nervous system, participating in neurophysiology and neuropathological states. researchgate.net

Modulation of Opioid Receptor Trafficking and Function

Direct evidence linking this compound or other BPPs to the modulation of opioid receptor trafficking and function is currently lacking. The opioid system, which includes receptors such as the mu, delta, and kappa opioid receptors, is a primary target for pain management. nih.gov Opioid receptors are G protein-coupled receptors that, upon activation, can lead to the inhibition of neurotransmitter release and neuronal hyperpolarization. frontiersin.org

While a direct interaction is not established, both the kinin and opioid systems are involved in pain signaling, suggesting a potential for indirect crosstalk. Bradykinin is a potent pain-producing substance, and its potentiation could theoretically modulate nociceptive pathways that are also regulated by the opioid system. However, any such interaction remains speculative without direct experimental evidence.

Interactions with Neurotensin (B549771) and other Neuropeptides

Neurotensin is a neuropeptide involved in a variety of physiological processes, including the regulation of dopamine (B1211576) pathways, nociception, and inflammation. researchgate.net Some studies have shown that enzymes like ACE can hydrolyze other neuropeptides, including neurotensin and substance P. nih.gov This suggests a potential for indirect interaction, as the inhibition of ACE by this compound could theoretically affect the metabolism of neurotensin.

Furthermore, both bradykinin and neurotensin are involved in inflammatory processes and can influence vascular permeability. nih.govresearchgate.net This shared involvement in physiological pathways could provide a basis for functional crosstalk between the systems they activate. However, direct binding or functional modulation between this compound and neurotensin or its receptors has not been demonstrated.

Advanced Methodologies in Tyr Bradykinin Research

Receptor Binding Assays for Characterization of Tyr-Bradykinin Affinity

Receptor binding assays are fundamental in determining the affinity and specificity of Tyr-Bradykinin for its receptors, primarily the bradykinin (B550075) B2 receptor. These assays quantify the interaction between the ligand (Tyr-Bradykinin) and the receptor.

Radioligand binding techniques are a sensitive and specific method for characterizing receptor populations. These assays utilize a radioactively labeled form of a ligand that binds with high affinity to the receptor of interest. For bradykinin receptors, iodinated analogues such as [125I-Tyr0]-bradykinin are commonly employed.

In these experiments, membranes from tissues or cells expressing bradykinin receptors are incubated with increasing concentrations of the radioligand. The amount of radioligand bound to the receptors is then measured. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

Saturation binding studies with [125I-Tyr0]-bradykinin allow for the determination of key receptor parameters:

Dissociation constant (KD): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity. Studies have reported KD values in the picomolar to nanomolar range for [125I-Tyr0]-bradykinin binding to B2 receptors in various tissues. For instance, in the medulla oblongata of rats, KD values were found to be in the range of 100 pM. nih.gov

Maximum binding capacity (Bmax): This represents the total concentration of receptors in the sample. In the rat medulla, the Bmax was determined to be approximately 0.75 fmol per mg of tissue equivalent. nih.gov

Studies in primary rat brain cultures using [125I]Tyr-bradykinin have revealed two distinct binding sites with different affinities. Scatchard analysis of these saturation experiments showed a high-affinity component with a KD of approximately 1 nM and a Bmax of 100 fmol/mg protein, and a lower-affinity component with a KD of 16 nM and a Bmax of 1000 fmol/mg protein. nih.gov

| Binding Component | Dissociation Constant (KD) | Maximum Binding Capacity (Bmax) |

|---|---|---|

| High-Affinity | 1 nM | 100 fmol/mg protein |

| Low-Affinity | 16 nM | 1000 fmol/mg protein |

Competitive binding assays are used to determine the affinity of an unlabeled ligand, such as Tyr-Bradykinin, by measuring its ability to compete with a radioligand for binding to the receptor. In this setup, a fixed concentration of the radioligand (e.g., [125I-Tyr0]-bradykinin) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor.

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The affinity of the competitor (Ki) can then be calculated from the IC50 value.

These assays are crucial for establishing the pharmacological profile of receptors and for screening new compounds. Competition studies have been used to determine the relative potencies of various kinin analogues. For example, in rat brain cultures, the order of potency for competing with [125I]Tyr-bradykinin binding was determined to be Lys-bradykinin > bradykinin > Tyr-bradykinin > Tyr8-bradykinin >> Des-Arg9-bradykinin. nih.gov Similarly, in the medulla oblongata of Wistar-Kyoto and spontaneously hypertensive rats, the rank order of potency was BK = Lys-BK > icatibant (B549190) >>> DesArg9-BK. nih.gov

| Tissue | Rank Order of Potency (Highest to Lowest Affinity) |

|---|---|

| Rat Brain Cultures | Lys-bradykinin > bradykinin > Tyr-bradykinin > Tyr8-bradykinin >> Des-Arg9-bradykinin |

| Rat Medulla Oblongata | Bradykinin = Lys-BK > icatibant >>> DesArg9-BK |

Animal Models for Investigating In Vivo Physiological Effects (excluding human clinical trials)

To understand the integrated physiological effects of Tyr-Bradykinin, researchers utilize various animal models. These models allow for the investigation of the peptide's role in complex biological systems, such as the cardiovascular and nervous systems, and in pathological processes like inflammation and pain.

Genetically engineered mouse models have been particularly informative. researchgate.net For instance, mice with a targeted deletion of the bradykinin B2 receptor (B2KO) have been instrumental in dissecting the specific contributions of this receptor to various physiological and pathological processes. Studies in B2KO mice have revealed the receptor's role in thermal hyperalgesia and in the development of hypertension. researchgate.net

Animal models are also used to study the central effects of bradykinin analogues. Autoradiographic techniques using radiolabeled ligands like [125I-Tyr0]-bradykinin have been employed to map the distribution of B2 receptors in the brains of rats, including strains like the Wistar-Kyoto and spontaneously hypertensive rats. nih.gov These studies have identified high-affinity binding sites in brain regions associated with cardiovascular regulation, such as the nucleus of the solitary tract and the area postrema. nih.gov

Furthermore, animal models of inflammation, such as ultraviolet irradiation-induced thermal hyperalgesia in rats, have been used to demonstrate the in vivo induction and role of bradykinin receptors in pain sensitization. nih.gov In a study investigating the behavioral and motor effects in mice, the ablation of the B2 receptor in tyrosine hydroxylase cells was shown to reduce body weight and lean mass. nih.gov

Studies in Normotensive and Hypertensive Rodent Models

The role of the kallikrein-kinin system, and specifically its primary effector peptide bradykinin, in blood pressure regulation has been extensively investigated using various rodent models. These studies compare the system's components and functions in animals with normal blood pressure (normotensive) and those genetically predisposed to or induced with high blood pressure (hypertensive). Spontaneously Hypertensive Rats (SHR) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, are among the most common models. frontiersin.org

Research has revealed significant differences in the central bradykininergic system between these strains. In SHRs, bradykinin content is reportedly increased in the hypothalamus and septum but decreased in the dorsal medulla compared to normotensive WKY rats. nih.gov Furthermore, SHRs exhibit elevated concentrations of bradykinin and its precursor, kininogen, in their cerebrospinal fluid. nih.gov Alterations are also seen at the receptor level, with bradykinin receptor numbers being higher in the dorsal medulla and hypophysis but lower in the pineal gland of SHRs. nih.gov These findings suggest that the central kinin system may be involved in maintaining hypertension through both pre- and post-synaptic mechanisms. nih.gov

Further evidence for bradykinin's role in blood pressure control comes from genetic knockout studies. Mice generated using CRISPR/Cas9 to lack the bradykinin portion of the kininogen1 and kininogen2 genes (BKdelK1 and BKdelK2 mutants) showed about a 50% reduction in plasma low molecular weight kininogen. nih.gov These bradykinin-deficient mice had significantly higher systolic blood pressure compared to wild-type mice, indicating that the vascular kallikrein-kinin system is crucial for maintaining lower blood pressure. nih.gov Conversely, interventions that enhance bradykinin activity have shown antihypertensive effects. For instance, the long-term infusion of a stable B2 receptor agonist was effective in preventing the development of hypertension in young SHRs. researchgate.net

Table 1: Research Findings in Rodent Models of Blood Pressure

| Model | Key Methodology | Major Findings | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) vs. Wistar-Kyoto (WKY) Rats | Measurement of bradykinin content and receptor binding ([125I-Tyr1]bradykinin) in various brain regions. | SHRs showed altered bradykinin content in the hypothalamus, septum, and dorsal medulla. Bradykinin receptor numbers were increased in the dorsal medulla and hypophysis and decreased in the pineal gland of SHRs. | nih.gov |

| Spontaneously Hypertensive Rats (SHR) vs. Wistar-Kyoto (WKY) Rats | Administration of a kinin antagonist (des-Arg9-[Leu8]bradykinin) into the lateral ventricle. | The antagonist caused a long-lasting reduction in arterial blood pressure and heart rate in SHRs but not in normotensive WKY rats. | nih.gov |

| BKdelK1 and BKdelK2 Mutant Mice | Gene editing (CRISPR/Cas9) to target the bradykinin portion of kininogen genes. | Mutant mice had a ~50% reduction in plasma low molecular weight kininogen and significantly elevated systolic blood pressure compared to wild-type mice. | nih.gov |

| Spontaneously Hypertensive Rats (SHR) | Long-term infusion of a stable B2-agonist. | The treatment was effective in preventing the development of hypertension in young SHRs. | researchgate.net |

Pre-clinical Models of Ischemia and Reperfusion Injury

Bradykinin is a significant mediator in ischemic preconditioning (PC), a phenomenon where brief, non-lethal episodes of ischemia protect tissues against subsequent, more prolonged ischemic events. mdpi.com A substantial body of evidence from preclinical models demonstrates that bradykinin can limit the damage caused by ischemia and reperfusion (I/R). nih.gov This protective effect has been observed across various organs, including the heart, intestine, and brain.

In cardiac models, administering bradykinin before an ischemic event has a cardioprotective effect. nih.gov In isolated working rat hearts subjected to I/R, perfusion with bradykinin improved the recovery of coronary flow and cardiac function while reducing the release of tissue injury markers. nih.gov Similarly, in an experimental model of intestinal I/R in rats, pharmacological preconditioning with an intravenous infusion of bradykinin reduced reperfusion injury in the jejunum. nih.gov The protective mechanisms are thought to involve the reduction of post-ischemic leukocyte adherence to the endothelium and the disruption of microvascular barriers. nih.gov

Studies have also shown that endogenous bradykinin is released during ischemic preconditioning. mdpi.comnih.gov In cultured bovine aortic endothelial cells, PC was shown to induce the synthesis and release of bradykinin, which peaked during the early and late phases of PC. mdpi.com This release was abolished by a tissue kallikrein inhibitor, indicating the enzymatic pathway responsible for its production. mdpi.com The protective effects of bradykinin in I/R injury are often linked to the activation of specific signaling pathways, such as the PI3 kinase/Akt pathway, which is considered a "survival" kinase pathway. nih.gov

Table 2: Bradykinin in Preclinical Ischemia-Reperfusion Models

| Model System | Type of Injury | Key Methodology | Observed Effect of Bradykinin | Reference |

|---|---|---|---|---|

| Isolated Working Rat Heart | Global Ischemia-Reperfusion | Perfusion with bradykinin prior to ischemia. | Better recovery of coronary flow and cardiac work; reduction in markers of tissue injury. | nih.gov |

| Anesthetized Canine Model | Epicardial Coronary Artery Occlusion | Intracoronary bradykinin administration. | Suppressed both ischemia- and reperfusion-induced arrhythmias. | nih.gov |

| Wistar-Albino Rats | Intestinal Ischemia-Reperfusion | Intravenous infusion of bradykinin as pharmacological preconditioning. | Reduced ischemia-reperfusion injury in the jejunum, as determined by histopathological evaluation. | nih.gov |

| Bovine Aortic Endothelial Cells (bAECs) | Hypoxia-Reoxygenation (In Vitro PC) | Measurement of bradykinin concentration in culture medium after PC stimulus. | PC induced the synthesis and release of bradykinin, which provided cytoprotection against prolonged hypoxia. | mdpi.com |

| Rat Models | Focal Cerebral Ischemia | Preconditioning with bradykinin. | Positive results on reducing ischemic damage. | nih.gov |

Proteomic and Peptidomic Approaches in the Discovery of Related Peptides and Processing Enzymes

Proteomics and peptidomics, the large-scale study of proteins and peptides, have become indispensable tools in bradykinin research. nih.gov These advanced methodologies allow for the comprehensive identification and quantification of peptides, their precursors, and the enzymes involved in their processing from complex biological samples. nih.govnih.gov Such approaches are crucial for discovering novel bradykinin-related peptides and understanding the intricate regulation of the kallikrein-kinin system.

One powerful application is in toxinology, where the venoms of species like vipers are analyzed to find new bioactive molecules. A combined approach using next-generation sequencing (NGS) of the venom gland transcriptome and quantitative proteomics of the venom itself has led to the discovery of novel bradykinin-potentiating peptides (BPPs). mdpi.com This strategy allows researchers to identify peptide sequences from the proteomic data and confirm their genetic origin through the transcriptomic data, leading to the characterization of previously unknown molecules that enhance bradykinin's activity. mdpi.com

In cellular models, proteomics is used to unravel the molecular mechanisms downstream of bradykinin receptor activation. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to analyze the protein profile of cultured rat podocytes after stimulation with bradykinin. nih.gov This approach can identify hundreds of proteins whose expression levels change in response to bradykinin, providing insights into the signaling pathways and cellular processes it regulates, such as those related to the cytoskeleton and protein transport. nih.gov Peptidomics employs a specialized set of tools, often overlapping with proteomics, to isolate and analyze the suite of endogenous peptides in a sample, which is essential for mapping the full scope of the kinin family and its metabolic products. nih.gov

Table 3: Proteomic and Peptidomic Methodologies in Bradykinin Research

| Methodology | Application | Biological Sample/Model | Key Discoveries/Outcomes | Reference |

|---|---|---|---|---|

| Quantitative Proteomics & NGS Transcriptomics | Discovery of novel bioactive peptides. | Viper (Azemiops feae) venom and venom gland. | Identification of new bradykinin-potentiating peptides and other toxins not previously found in viper venom. | mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Profiling protein expression changes in response to bradykinin. | Cultured rat podocytes. | Identified 61 significantly regulated proteins following bradykinin treatment, providing insights into its effects on podocyte biology. | nih.gov |

| Peptidomics | Comprehensive analysis of the entire suite of peptides in a sample. | General biological samples. | Enables the qualitative and quantitative analysis of endogenous peptides, including kinins and their metabolites, aiding in biomarker discovery and understanding physiological functions. | nih.gov |

Future Perspectives and Emerging Research Directions for Tyr Arg Pro Pro Gly Phe Ser Pro Phe Arg

Elucidating Novel Molecular Targets and Unconventional Binding Sites for Tyr-Bradykinin

While the G-protein-coupled B1 and B2 receptors are the primary mediators of Tyr-Bradykinin's effects, emerging evidence suggests its interactions within the body may be more complex. A significant area of new research focuses on the interplay between the kinin system and the angiotensin-converting enzyme 2 (ACE2). ACE2, the cellular entry receptor for SARS-CoV-2, is known to hydrolyze des-Arg(9)-bradykinin, a metabolite of bradykinin (B550075). nih.govwikipedia.org Research has shown that the binding of the SARS-CoV-2 spike protein to ACE2 can enhance ACE2's enzymatic activity, increasing the cleavage of a bradykinin analog. nih.gov This interaction suggests that viral infections could directly alter kinin signaling pathways, presenting a novel, indirect mechanism of action for kinin peptides and a potential therapeutic target.

Furthermore, preliminary studies are beginning to explore the functional crosstalk between the kinin and dopaminergic systems. While the direct binding of Tyr-Bradykinin to dopamine (B1211576) receptors has not been established, research into the effects of B2 receptor ablation in tyrosine hydroxylase-expressing cells points to novel roles in regulating body weight and composition, suggesting a previously unappreciated physiological link between these two signaling pathways. mdpi.com The concept of "unconventional binding sites," or regions outside the primary active site that can bind molecules and modulate protein function, is also an emerging field that may yet reveal new interaction partners for Tyr-Bradykinin and its analogs. nih.gov

Advancements in Peptide Engineering for Enhanced Receptor Selectivity and Potency

The therapeutic potential of natural peptides like Tyr-Bradykinin is often limited by poor stability and lack of receptor specificity. Modern peptide engineering seeks to overcome these limitations. A key strategy involves the incorporation of non-canonical amino acids (ncAAs) to create peptidomimetics with improved pharmacological properties. nih.govmdpi.comnih.gov Techniques used to modify bradykinin analogs include:

Conformational Restriction : Introducing sterically hindered amino acids (e.g., alpha-methyl amino acids) or bicyclic proline analogs (e.g., 2,4-methanoproline) restricts the peptide's flexibility. benthamscience.comresearchgate.netnih.gov This can lock the peptide into its bioactive conformation, increasing potency and providing insights into the receptor-bound structure.

Cyclization : Linking the peptide's N- and C-termini or creating side-chain to side-chain bridges can enhance stability against enzymatic degradation and improve receptor selectivity. benthamscience.com

Late-Stage Modification : Innovative chemical methods now allow for the modification of amino acids like serine within the fully assembled peptide. acs.org This enables the rapid generation of diverse peptide libraries where a single amino acid is converted into various non-canonical residues. acs.org Such libraries are invaluable for detailed structure-activity relationship (SAR) studies to identify modifications that enhance potency and selectivity. acs.org

These engineering advancements are informed by high-resolution structural data from techniques like cryo-electron microscopy (cryo-EM), which have revealed the precise molecular basis for how bradykinin binds to and selectively activates its B1 and B2 receptors. researchgate.netnih.govbiorxiv.org This structural understanding allows for the rational design of new analogs with tailored properties.

| Engineering Strategy | Purpose | Example Modification | Reference(s) |

| Conformational Restriction | Lock peptide into bioactive shape; increase potency. | Incorporation of alpha-methyl amino acids or 2,4-methanoproline. | benthamscience.comresearchgate.netnih.gov |

| Cyclization | Enhance stability against degradation; improve selectivity. | N-terminus to C-terminus linkage; side-chain bridges. | benthamscience.com |

| Late-Stage Modification | Rapidly create libraries for SAR studies. | Deoxygenative functionalization of serine residues. | acs.org |

| Non-Canonical Amino Acids | Improve stability, binding, and pharmacokinetic profile. | N-alpha-methyl amino acids. | nih.govnih.gov |

Development of Innovative Pharmacological Tools and Probes for Tyr-Bradykinin Research

Understanding the precise role of Tyr-Bradykinin requires sophisticated tools to track its interactions in real-time. The development of innovative molecular probes is a critical research frontier. One powerful approach is photoaffinity labeling , where a photoreactive group is incorporated into a bradykinin analog. nih.govnih.gov Upon exposure to UV light, these probes form a covalent bond with the receptor, allowing for irreversible labeling and subsequent identification of the receptor protein and its subunits. nih.gov Analogs containing residues like (4'-azido)Phe or p-benzoyl-phenylalanine (Bpa) have been successfully used for this purpose. nih.govnih.gov

Another key area is the development of fluorescent and biotinylated probes . nih.govmdpi.com By attaching a fluorescent molecule (fluorophore) or a biotin (B1667282) tag to a Tyr-Bradykinin analog, researchers can visualize receptor localization, trafficking, and expression in living cells using advanced microscopy techniques. nih.govnih.gov These probes, which can be designed as either agonists or antagonists, are invaluable for cellular-level studies and are being adapted for high-throughput screening assays. nih.govrsc.org The creation of peptide libraries through late-stage modification also facilitates the synthesis of novel probes, such as those incorporating biotin or "Click" chemistry handles for attaching various reporter molecules. acs.org

| Probe Type | Mechanism | Application | Example | Reference(s) |

| Photoaffinity Label | Forms a covalent bond with the receptor upon UV activation. | Irreversible labeling for receptor identification. | [(4'-azido)Phe5]bradykinin | nih.gov |

| Fluorescent Probe | Contains a fluorophore that emits light upon excitation. | Visualizing receptor localization and trafficking. | 7-Amino-4-methylcoumarin-3-acetate-BK | nih.gov |

| Biotinylated Probe | Contains a biotin tag that binds strongly to avidin/streptavidin. | Receptor purification and detection in assays. | Biotinamidocaproate-BK | nih.gov |

Exploration of Uncharted Physiological and Pathological Roles of Tyr-Bradykinin

Research is rapidly expanding the known roles of the kinin system beyond its classical functions. A prominent example is the "bradykinin storm" hypothesis in COVID-19 . the-scientist.comnih.govornl.gov Computational and clinical studies suggest that SARS-CoV-2 infection disrupts the renin-angiotensin system, leading to a massive overproduction of bradykinin. nih.govnih.gov This excess bradykinin is thought to be a key driver of vascular leakage, inflammation, and pulmonary edema seen in severe cases. the-scientist.comnih.govnih.gov This hypothesis has opened new avenues for treating COVID-19 by targeting the bradykinin pathway. nih.gov

The role of Tyr-Bradykinin in neuroinflammation is another critical area of investigation. The kinin system is now implicated in the pathogenesis of neurodegenerative conditions like Alzheimer's disease, where bradykinin may promote immune responses and inflammation within the brain. nih.gov Furthermore, persistent neuroinflammation driven by the kinin B1 receptor is being explored as a potential mechanism behind the neuropsychiatric symptoms of "long COVID". mdpi.comnih.gov Beyond the brain, kinins are also being investigated as potential therapeutic targets in retinal pathologies characterized by inflammation and abnormal blood vessel growth. nih.gov

Integration into Modern Drug Discovery Platforms for Pre-clinical Lead Identification

The translation of basic research on Tyr-Bradykinin into new therapeutics relies on its integration into modern drug discovery platforms. Computational modeling and molecular dynamics simulations are now essential tools. nih.gov By simulating the dynamic interaction between peptide analogs and receptor structures, researchers can predict binding affinities and mechanisms of action, guiding the rational design of more potent and selective drugs. nih.govresearchgate.net Supercomputers have been used to analyze vast gene-expression datasets, which was instrumental in generating the bradykinin storm hypothesis in COVID-19, demonstrating the power of computational biology in identifying novel therapeutic targets. ornl.gov

The creation of large, diverse libraries of peptide analogs, particularly through efficient methods like late-stage modification, is perfectly suited for high-throughput screening (HTS) . acs.org These libraries can be rapidly tested in automated bioassays, such as those using fluorescent probes, to identify "hits"—compounds with desired activity. nih.gov This process of synthesis and screening, guided by structure-activity relationships and computational insights, accelerates the identification of promising preclinical lead candidates, including peptidomimetics and small molecules, for targeting the bradykinin system. nih.gov

Q & A

Q. What experimental techniques are critical for determining the primary structure of Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg?

Methodological Answer:

- Edman Degradation : Sequential cleavage of N-terminal amino acids to determine sequence order. Requires purified peptide and is limited by proline residues (which can block cleavage) .

- Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS identifies molecular weight and sequence via fragmentation patterns. Validate results with isotopic labeling for proline-rich regions .

- Peptide Synthesis Validation : Compare synthesized peptide mass/sequence with theoretical values to confirm accuracy .

Q. How should researchers design synthesis protocols for proline-rich peptides like this compound?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry with coupling agents like HBTU/HOBt. Proline’s cyclic structure may slow coupling; extend reaction times or use microwave-assisted synthesis to improve efficiency.

- Side-Chain Protection : Protect arginine (Pbf/Pmc) and serine (t-Bu) to prevent side reactions. Deprotect with TFA/water cocktails .

- Purification : Reverse-phase HPLC with C18 columns and gradients (e.g., 0.1% TFA in water/acetonitrile). Monitor for truncation products common in repetitive proline sequences .

Q. What are key considerations for assessing the peptide’s stability in bioactivity assays?

Methodological Answer:

- Buffer Compatibility : Test solubility in PBS, Tris-HCl, or cell culture media. Proline-rich peptides may aggregate; use DMSO or acetic acid for solubilization (<1% final concentration).

- Protease Resistance : Pre-treat with protease inhibitors (e.g., PMSF for serine proteases) if testing in serum-containing media.

- Control Experiments : Include scrambled-sequence or alanine-substituted analogs to distinguish sequence-specific effects .

Advanced Research Questions

Q. How can contradictory bioactivity data for this peptide be resolved across studies?

Methodological Answer:

- Assay Variability Analysis : Compare experimental conditions (e.g., cell line specificity, peptide concentration ranges, incubation times). For example, discrepancies in IC₅₀ values may arise from receptor expression levels in different cell models .

- Batch-to-Batch Consistency : Validate peptide purity (≥95% via HPLC) and endotoxin levels (LAL assay) across batches. Contaminants from synthesis (e.g., deletion peptides) can skew results .

- Structural Confirmation : Use circular dichroism (CD) or NMR to verify secondary structure (e.g., polyproline helices) under assay conditions, as conformation impacts activity .

Q. What experimental designs are optimal for studying the peptide’s in vivo stability and metabolic fate?

Methodological Answer:

- Radiolabeling : Incorporate ³H or ¹⁴C isotopes into the peptide backbone for tracking in pharmacokinetic studies.

- Plasma Stability Assays : Incubate with human/animal plasma and analyze degradation via LC-MS. Proline-rich regions may resist enzymatic cleavage, but serine and arginine residues are vulnerable .

- Tissue Distribution Studies : Use autoradiography or fluorescent tagging (e.g., FITC conjugation) to monitor accumulation in target organs.

Q. How can researchers investigate receptor binding mechanisms for this peptide?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize candidate receptors (e.g., GPCRs) on sensor chips to measure binding kinetics (ka, kd).

- Alanine Scanning Mutagenesis : Systematically replace each residue with alanine to identify critical binding motifs (e.g., Tyr or Phe for hydrophobic interactions).

- Molecular Dynamics Simulations : Model peptide-receptor interactions using software like GROMACS. Focus on proline-induced rigidity and its impact on binding pockets .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data from this peptide?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism. Account for outliers common in cell-based assays.

- ANOVA with Post-Hoc Tests : Compare multiple experimental groups (e.g., peptide vs. controls). Use Tukey’s test for normally distributed data or Kruskal-Wallis for nonparametric datasets .

- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical significance, especially for subtle effects in proline-mediated signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.